molecular formula C14H13N5O2 B5005355 N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-3-carboxamide

N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No. B5005355
M. Wt: 283.29 g/mol
InChI Key: WSNRKEMORIPGND-UHFFFAOYSA-N
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Description

“N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-3-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as 1,2,4-oxadiazoles . These are organic compounds containing a five-membered heterocyclic ring with two carbons, one oxygen atom, and two nitrogen atoms . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles has gained momentum due to their versatility in the arsenal of drug discovery . Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The synthetic methods are divided into three groups . The first combines two-stage protocols requiring the preliminary preparation of O-acylamidoximes followed by cyclization under the action of organic bases . The second route is a one-pot synthesis of 1,2,4-oxadiazoles directly from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily DMSO) in the presence of inorganic bases . The third group of methods consists of diverse oxidative cyclizations .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, including “this compound”, consists of a five-membered heterocyclic ring with two carbons, one oxygen atom, and two nitrogen atoms . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-oxadiazoles include a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .

Future Directions

The future directions for the study of “N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-3-carboxamide” and similar compounds could involve further exploration of their potential as anti-infective agents . The development of new synthetic methods and the design of new chemical entities with potential anti-infective activity could also be areas of future research .

properties

IUPAC Name

N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c20-14(11-6-7-16-18-11)15-9-13-17-12(19-21-13)8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,20)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNRKEMORIPGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=N2)CNC(=O)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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